molecular formula C13H12O B12576016 6-Benzylcyclohexa-2,4-dien-1-one CAS No. 195970-42-4

6-Benzylcyclohexa-2,4-dien-1-one

Cat. No.: B12576016
CAS No.: 195970-42-4
M. Wt: 184.23 g/mol
InChI Key: RLVUACSSHRFWSU-UHFFFAOYSA-N
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Description

6-Benzylcyclohexa-2,4-dien-1-one is an organic compound characterized by a benzyl group attached to a cyclohexa-2,4-dienone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzylcyclohexa-2,4-dien-1-one typically involves the reaction of benzyl chloride with cyclohexa-2,4-dienone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride ion by the cyclohexa-2,4-dienone moiety .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Benzylcyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Benzylcyclohexa-2,4-dien-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Benzylcyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The compound can undergo electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins, nucleic acids, and other biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzylcyclohexa-2,4-dien-1-one is unique due to its specific benzyl substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and biological research .

Properties

CAS No.

195970-42-4

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

6-benzylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C13H12O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9,12H,10H2

InChI Key

RLVUACSSHRFWSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C=CC=CC2=O

Origin of Product

United States

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